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Compound of Interest

Compound Name: D-Gluconolactone

Cat. No.: B073215

Introduction

D-Glucono-é-lactone (GDL), a cyclic ester of D-gluconic acid, is a naturally occurring food
additive (E575) widely recognized for its versatile applications in the food industry.[1][2] It is a
white, odorless, crystalline powder that is freely soluble in water.[3] While neutral in its
crystalline form, GDL hydrolyzes in aqueous solutions to form gluconic acid, resulting in a
gradual and progressive decrease in pH.[3][4] This slow, controlled acidification is the
cornerstone of its functionality, making it a preferred choice over other acidulants that can
cause a rapid pH drop and a sharp, tart taste.[5][6] GDL is affirmed as Generally Recognized
as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a curing, pickling,
leavening, and pH control agent.[7][8]

Mechanism of Action in Food Preservation

The primary preservation mechanism of GDL stems from its slow hydrolysis to gluconic acid.
This process gently lowers the pH of the food matrix, creating an acidic environment that is
unfavorable for the growth of many spoilage and pathogenic microorganisms.[5][6][9] This
acidification process offers several advantages:

» Antimicrobial Activity: By lowering the pH, GDL inhibits the growth of bacteria, yeasts, and
molds, thereby extending the shelf life of food products.[3][6]

o Controlled Gelation and Coagulation: The gradual pH reduction allows for uniform protein
coagulation, which is essential in the production of tofu, cheese, and acid-induced milk gels,
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resulting in improved texture and consistency.[4][10]

o Curing Acceleration: In processed meats, the decrease in pH accelerates the curing process,
enhances color development and stability, and allows for a reduction in the required levels of
nitrites.[3][11][12]

o Texture Improvement: GDL can contribute to the formation of acid-induced meat protein gels,
which improves the texture of products like fermented sausages and plant-based meat
alternatives.[13][14]

« Inhibition of Spoilage Markers: Research has demonstrated that GDL-induced pH reduction
can significantly decrease the formation of biogenic amines, such as histamine and
putrescine, which are indicators of meat spoilage.[15]

Quantitative Data Summary

The following tables summarize the effects of GDL application in various food preservation
studies.

Table 1: Effect of GDL on Physicochemical and Microbiological Properties of Meat Products
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Food Product GDL Concentration

Key Findings Reference

Fermented Sausages 0.1% - 0.75%

Increasing GDL levels

led to a dose-

dependent decrease

in pH, moisture

content, and water

holding capacity. A [13]
0.75% concentration

was most effective in
controlling bacterial

counts during a 25-

day ripening period.

Minced Meat 0.5% and 1.0%

After 7 days at 20-

22°C, both

concentrations

significantly

decreased pH and

reduced levels of 1]
histamine, putrescine,

fecal streptococci, and
coliforms compared to

a control.

Pork Liver Paté 0.5%

Markedly reduced the

growth of lactic acid

bacteria and extended 1]
the shelf-life of
vacuum-packaged

products.

0.25% (with 2%

Large Red Sausage
lactate)

Effectively inhibited

the growth of Listeria
monocytogenes [16]
during storage at 10°C

for 35 days.
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Table 2: Effect of GDL on Dairy and Plant-Based Products

Food Product GDL Concentration Key Findings Reference

GDL concentration,
along with
temperature,

) influenced the rate of

Milk Gels 0.5% - 3.0% o , [10]

acidification and final
gel firmness. Higher
temperatures

accelerated gelation.

The concentration of
GDL was a key

Koro Bean Curd (Tofu)  1.0% - 1.8% (w/v) variable in [17]
determining the final

texture of the curd.

GDL addition
influenced pH, color
(decreased lightness,
- ) increased redness),
Not specified (used in
Plant-Based Meat ) ) and textural
mixture with ) ) [14]
Patty ) properties. High
Transglutaminase) )
concentrations had a
negative effect on
gumminess and

chewiness.

Experimental Protocols

Protocol 1: Evaluating the Effect of GDL on Fermented Sausage Preservation

This protocol is adapted from a study on the physicochemical and microbiological
characteristics of fermented sausages.[13]

1. Materials and Reagents:
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e Pork and back-fat

« Starter culture (e.g., Lactobacillus sakei, Staphylococcus carnosus)
e Curing agents (Sodium nitrite, Sodium chloride)

e Spices

e D-Glucono-d-lactone (GDL) powder

e Fibrous casings (55 mm diameter)

o Stomacher and sterile bags

e pH meter

e Microbiological culture media (e.g., Plate Count Agar, MRS Agar)

o Texture Analyzer

2. Sausage Formulation and Preparation: a. Prepare a meat batter composed of lean pork and
fat, ground to the desired consistency. b. Add curing agents, spices, and starter culture to the
meat batter and mix thoroughly. c. Divide the batter into separate batches for each GDL
concentration to be tested (e.g., Control (0%), 0.25%, 0.50%, 0.75%). d. Add the pre-weighed
GDL powder to each respective batch and mix until homogeneously distributed. e. Stuff the
mixture into pre-soaked fibrous casings using a sausage stuffer.

3. Fermentation and Ripening: a. Ferment the sausages at a controlled temperature and
humidity (e.g., 25°C at 85-90% relative humidity for 3 days). b. Dry and ripen the sausages at a
lower temperature and humidity (e.g., 15°C at 75-80% relative humidity) for a specified period
(e.g., 25 days).

4. Sample Analysis: a. Collect samples from each batch at predetermined time points (e.g.,
days 0, 1, 3, 7, 15, 25). b. pH Measurement: Homogenize 10g of sample with 90mL of distilled
water and measure the pH of the slurry. c. Microbiological Analysis: Prepare serial dilutions of
the sample homogenate. Plate onto appropriate media to enumerate total viable counts, lactic
acid bacteria, etc. Incubate plates under specified conditions before counting colonies. d.
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Texture Analysis: Use a texture analyzer to measure parameters such as shear force or
hardness on sausage slices of a standardized thickness. e. Water Holding Capacity (WHC):
Measure WHC using a centrifugation method or other established techniques.

Protocol 2: Assessing GDL's Inhibition of Biogenic Amines in Minced Meat

This protocol is based on a study evaluating the effect of GDL-induced pH decrease on
biogenic amine formation.[15]

1. Materials and Reagents:

e Fresh minced meat (pork or beef)

e D-Glucono-d-lactone (GDL) powder

 Sterile containers

 Incubator set to 20-22°C

e Stomacher and sterile bags

e pH meter

e HPLC system for biogenic amine analysis

e Microbiological culture media (e.g., Violet Red Bile Agar, KF Streptococcus Agar)

2. Sample Preparation and Incubation: a. Obtain fresh minced meat and divide it into three
equal portions for each replicate (e.g., Control (0% GDL), 0.5% GDL, 1.0% GDL). b. Add the
specified amount of GDL to the respective meat portions and mix thoroughly to ensure even
distribution. c. Place each treated sample into a separate sterile container. d. Incubate all
samples at 20-22°C for 7 days.

3. Sample Analysis (at Day 0 and Day 7): a. pH Measurement: Homogenize 10g of the sample
with distilled water and measure the pH. b. Microbiological Analysis: Perform serial dilutions
and plate on selective media to determine counts of coliforms, fecal streptococci, and total
viable bacteria. c. Biogenic Amine Analysis: i. Extract biogenic amines from the meat sample
using an appropriate solvent (e.g., perchloric acid). ii. Prepare derivatives of the amines (e.g.,
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dansyl derivatives) to enable fluorometric or UV detection. iii. Analyze the derivatized extract
using an HPLC system with a suitable column and mobile phase to separate and quantify
individual amines (histamine, putrescine, cadaverine, tyramine).
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Caption: General experimental workflow for evaluating GDL in food.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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